molecular formula C18H16N6OS B6467053 N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-{2-[(pyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1323347-50-7

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-{2-[(pyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6467053
CAS No.: 1323347-50-7
M. Wt: 364.4 g/mol
InChI Key: LGZNPORGMNLKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1H-1,3-Benzodiazol-2-yl)methyl]-2-{2-[(pyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide is a heterocyclic compound featuring a benzimidazole core linked via a methylene bridge to an acetamide group. The acetamide moiety is further substituted with a thiazole ring bearing a pyridin-2-ylamino group. The pyridine ring introduces hydrogen-bonding and π-π stacking capabilities, which may enhance target binding affinity.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS/c25-17(20-10-16-22-13-5-1-2-6-14(13)23-16)9-12-11-26-18(21-12)24-15-7-3-4-8-19-15/h1-8,11H,9-10H2,(H,20,25)(H,22,23)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZNPORGMNLKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC3=CSC(=N3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogous Compounds

Compound Name / ID Core Structure Substituents on Thiazole/Benzimidazole Key Functional Groups Synthesis Highlights
Target Compound Benzimidazole Thiazole-4-yl with pyridin-2-ylamino Pyridine, thiazole, acetamide Likely EDCI/HOBt-mediated coupling
N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide Benzothiazole Piperazine-pyridin-2-ylcarbonyl Piperazine, pyridine-carbonyl, acetamide K₂CO₃ in acetonitrile
N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine Benzothiazole 4,6-Dimethylpyrimidin-2-ylamino Pyrimidine, benzothiazole Acetylacetone condensation
N-[6-(Pyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide (2WJ) Benzothiazole Pyridin-3-yl at benzothiazole C6 Pyridine, acetamide Unspecified (PDB entry)
Compound 41 () Phenyl-pyrazole-thiazole Methyl(3-methyl-1-phenyl-pyrazol-5-yl)amino Pyrazole, thiazole, acetamide Unspecified

Key Observations:

Core Heterocycle Differences : The target compound’s benzimidazole core distinguishes it from benzothiazole-based analogs (e.g., ), which may alter electron distribution and binding interactions.

Thiazole Substituents: The pyridin-2-ylamino group on the thiazole ring is unique compared to pyridin-3-yl (2WJ, ) or pyrimidine () substituents. Positional isomers (e.g., pyridin-2-yl vs. pyridin-3-yl) influence hydrogen-bonding geometry and target selectivity.

Synthetic Routes : The target compound’s synthesis likely parallels EDCI/HOBt-mediated coupling methods described for benzimidazole derivatives , whereas benzothiazole analogs often employ nucleophilic substitution (e.g., K₂CO₃ in acetonitrile ).

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and Physical Data

Compound Melting Point (°C) Pharmacological Activity Structural Validation Method
Target Compound Not reported Inferred inhibitory/anticancer Likely XRD (SHELX refinement )
Compounds 28–32 180–220 Enzyme inhibition (unspecified) $^1$H NMR, elemental analysis
2WJ Not reported Unknown XRD (PDB entry)
Compound 41 Not reported Anticancer (screened) Spectral analysis (NMR, MS)

Key Findings:

Activity Inference : While direct data for the target compound are lacking, benzimidazole derivatives (e.g., ) and benzothiazole analogs (e.g., ) exhibit enzyme inhibitory and anticancer properties, suggesting plausible biological relevance.

Structural Validation : The target compound’s structure would likely be validated via XRD using programs like SHELXL , as seen in analogous studies (e.g., ).

Hydrogen Bonding and Crystal Packing

The pyridin-2-ylamino group in the target compound may form intermolecular hydrogen bonds akin to those observed in N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine, which forms cyclic dimers via N–H···N interactions . In contrast, benzothiazole derivatives like 2WJ may adopt distinct packing modes due to differing substituent positions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.